(2-Methylbenzo[d]oxazol-4-yl)methanamine
Description
Properties
CAS No. |
1499562-86-5 |
|---|---|
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
(2-methyl-1,3-benzoxazol-4-yl)methanamine |
InChI |
InChI=1S/C9H10N2O/c1-6-11-9-7(5-10)3-2-4-8(9)12-6/h2-4H,5,10H2,1H3 |
InChI Key |
CSAHQZULFNSEDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2O1)CN |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methylbenzo D Oxazol 4 Yl Methanamine and Its Analogues
Established Synthetic Routes to the Benzoxazole (B165842) Core Structure
The formation of the benzoxazole scaffold is a well-documented area of organic synthesis, with numerous methods available for its construction. These routes primarily rely on the cyclization of ortho-substituted phenols, particularly 2-aminophenols, with a variety of reagents.
Cyclization Reactions Utilizing 2-Aminophenol (B121084) Precursors
A cornerstone of benzoxazole synthesis is the cyclization of 2-aminophenol and its derivatives. This approach involves the reaction of the 2-aminophenol with a suitable electrophile, which provides the C2 carbon of the oxazole (B20620) ring, followed by an intramolecular cyclization and dehydration. A variety of reagents can be employed to achieve this transformation, including carboxylic acids, acid chlorides, aldehydes, and nitriles. nih.gov The reaction conditions can vary widely, often requiring heat or the presence of a catalyst to facilitate the cyclization. For instance, the condensation of 2-aminophenols with aldehydes can be achieved using various catalytic systems, including metal catalysts and ionic liquids, often under solvent-free or environmentally benign conditions. nih.gov
Condensation Reactions in Benzoxazole Scaffold Formation
Condensation reactions represent a broad and versatile strategy for the formation of the benzoxazole core. These reactions typically involve the joining of two molecules with the elimination of a smaller molecule, such as water. A common approach is the reaction of a 2-aminophenol with a carboxylic acid or its derivative. For example, the reaction of 2-aminophenol with acetic anhydride (B1165640) is a classic method for the synthesis of 2-methylbenzoxazole (B1214174). This reaction proceeds through the initial acylation of the amino group, followed by a cyclization-dehydration cascade to form the benzoxazole ring.
Another notable condensation approach involves the reaction of 2-aminophenols with aldehydes in the presence of an oxidizing agent. This method allows for the direct formation of 2-substituted benzoxazoles. Various oxidants have been employed for this purpose, contributing to the diversity of synthetic options.
| Precursor 1 | Precursor 2 | Reaction Type | Key Features |
| 2-Aminophenol | Carboxylic Acid / Derivative | Cyclization/Condensation | Versatile, widely used |
| 2-Aminophenol | Aldehyde | Oxidative Condensation | Direct formation of 2-substituted benzoxazoles |
| 2-Aminophenol | Nitrile | Cyclization | Requires specific catalysts or conditions |
Strategies for Introducing the Methanamine Moiety at the 4-Position
The introduction of a methanamine group at the 4-position of the 2-methylbenzoxazole ring presents a more significant synthetic challenge due to the generally lower reactivity of the C4 position compared to the C2 position. The strategy typically involves the initial installation of a precursor functional group at the 4-position, which can then be converted to the desired methanamine moiety. A key intermediate in this approach is 2-methyl-1,3-benzoxazole-4-carbonitrile. The synthesis of the parent 1,3-benzoxazole-4-carbonitrile has been reported, providing a viable starting point for obtaining the 2-methylated analogue. nih.govmasterorganicchemistry.com
Reductive Amination Approaches
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. In the context of synthesizing (2-Methylbenzo[d]oxazol-4-yl)methanamine, this would involve the conversion of a 2-methyl-1,3-benzoxazole-4-carbaldehyde precursor. The aldehyde can be reacted with ammonia (B1221849) to form an intermediate imine, which is then reduced in situ to the primary amine. researchgate.netorganic-chemistry.orgresearchgate.netnih.gov
Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and catalytic hydrogenation. organic-chemistry.org The choice of reducing agent and reaction conditions is crucial to ensure the selective reduction of the imine without affecting the benzoxazole ring.
A plausible synthetic route would first involve the synthesis of 2-methyl-1,3-benzoxazole-4-carbaldehyde, followed by its reductive amination with ammonia.
Direct Amination Methodologies
Direct amination methodologies, which involve the direct introduction of an amino group onto the benzoxazole ring, are less common for the 4-position. Most direct amination strategies for benzoxazoles target the more electronically susceptible C2 position. rsc.orglookchem.com However, indirect methods can be considered.
One potential indirect route involves the reduction of a 4-nitro-2-methylbenzoxazole precursor. The nitro group can be introduced at the 4-position of a suitable phenol (B47542) precursor before the benzoxazole ring formation. Subsequent reduction of the nitro group would yield a 4-amino-2-methylbenzoxazole, which could then potentially be converted to the target methanamine, although this would require additional synthetic steps.
A more direct approach for the final step would be the reduction of 2-methyl-1,3-benzoxazole-4-carbonitrile. This nitrile can be reduced to the corresponding primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. masterorganicchemistry.comadichemistry.comchemistrysteps.comdavuniversity.org The use of LiAlH4 is a well-established method for the reduction of nitriles to primary amines. masterorganicchemistry.comadichemistry.comchemistrysteps.comdavuniversity.org
| Precursor Functional Group at C4 | Reagent/Reaction | Product |
| -CHO (Formyl) | NH3, Reducing Agent (e.g., NaBH4, H2/Catalyst) | -CH2NH2 (Methanamine) |
| -CN (Cyano) | Reducing Agent (e.g., LiAlH4, H2/Catalyst) | -CH2NH2 (Methanamine) |
Specific Synthetic Pathways to this compound
Based on the available synthetic strategies, a likely pathway to this compound would proceed through the following key steps:
Synthesis of 2-Methyl-1,3-benzoxazole-4-carbonitrile: This precursor can be synthesized from an appropriately substituted aminophenol. For instance, starting from a 3-amino-4-hydroxybenzonitrile, cyclization with a suitable reagent to introduce the 2-methyl group (e.g., acetic anhydride or triethyl orthoacetate) would yield the desired 2-methyl-1,3-benzoxazole-4-carbonitrile. The synthesis of the parent 1,3-benzoxazole-4-carbonitrile has been documented, suggesting the feasibility of this approach for the 2-methylated derivative. nih.govmasterorganicchemistry.com
Reduction of the Nitrile to the Methanamine: The final step would involve the reduction of the 4-cyano group to the methanamine. This transformation can be effectively achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) is a standard and effective reagent for this conversion. masterorganicchemistry.comadichemistry.comchemistrysteps.comdavuniversity.org Alternatively, catalytic hydrogenation using catalysts like Raney nickel or platinum oxide under a hydrogen atmosphere could also be employed. google.com
Preparation via (2-Methylbenzo[d]oxazol-4-yl)methanol Intermediates
The synthesis of this compound can be strategically achieved from the corresponding alcohol intermediate, (2-Methylbenzo[d]oxazol-4-yl)methanol. This transformation involves the conversion of a primary alcohol to a primary amine, a fundamental process in organic synthesis. While specific documented procedures for this exact substrate are not extensively detailed in readily available literature, the conversion can be accomplished through well-established and reliable synthetic protocols. One of the most effective methods for such a transformation is the Mitsunobu reaction, followed by deprotection.
The Mitsunobu reaction allows for the conversion of a primary alcohol into a variety of functional groups, including a protected amine, with a net inversion of stereochemistry. organic-chemistry.orgnih.gov The process is conducted under mild, neutral conditions. nii.ac.jp
Plausible Synthetic Route:
Activation and Displacement: The (2-Methylbenzo[d]oxazol-4-yl)methanol is treated with triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This in-situ process activates the hydroxyl group, making it a good leaving group. organic-chemistry.org A nitrogen nucleophile, typically phthalimide (B116566), is added to the reaction mixture. The phthalimide anion displaces the activated hydroxyl group in an Sₙ2 reaction to form N-((2-Methylbenzo[d]oxazol-4-yl)methyl)phthalimide. organic-chemistry.orgnih.gov
Deprotection: The resulting phthalimide derivative is then cleaved to release the primary amine. This is commonly achieved by treatment with hydrazine (B178648) (H₂NNH₂) in a process known as the Gabriel synthesis. organic-chemistry.org This step yields the final product, this compound, and a phthalhydrazide (B32825) byproduct.
This two-step sequence provides a reliable pathway from the alcohol intermediate to the desired methanamine derivative.
Optimized Reaction Conditions and Catalytic Systems for Efficient Synthesis
Various catalytic systems have been developed to facilitate this transformation under milder conditions than traditional high-temperature condensations. These include both metal-based and metal-free catalysts. For instance, triflic anhydride (Tf₂O) in the presence of 2-fluoropyridine (B1216828) has been shown to activate tertiary amides for reaction with 2-aminophenols, leading to 2-substituted benzoxazoles. nih.gov Ionic liquids have also emerged as effective catalysts. nih.gov
Below is a table summarizing various catalytic systems and conditions used for the synthesis of benzoxazole derivatives, which are applicable to the synthesis of the this compound core structure.
| Catalyst System | Reactants | Solvent/Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Imidazolium chlorozincate (II) ionic liquid on Fe₃O₄ nanoparticles (LAIL@MNP) | 2-Aminophenol derivatives and aldehydes | Solvent-free, ultrasound at 70°C | High yields (up to 90%), fast reaction (30 min), recyclable catalyst. nih.gov | nih.gov |
| Brønsted acidic ionic liquid gel | 2-Aminophenol and aldehydes | Solvent-free, 130°C | High yields (85-98%), reusable catalyst, simple work-up. acs.org | acs.org |
| Triflic anhydride (Tf₂O) / 2-Fluoropyridine | 2-Aminophenol and tertiary amides | DCM, 0°C to room temperature | Versatile for a wide range of functionalized derivatives. nih.gov | nih.gov |
| 1-Butylpyridinium iodide ([BPy]I) | Benzoxazoles and secondary amines | CH₃CN, room temperature | Metal-free, mild conditions, good to excellent yields (up to 97%). nih.gov | nih.gov |
Green Chemistry Approaches in Benzoxazole Synthesis
In line with the principles of green chemistry, significant efforts have been made to develop environmentally benign synthetic routes for benzoxazoles. These approaches aim to minimize waste, avoid hazardous reagents and solvents, and improve energy efficiency. Key strategies include the use of recyclable catalysts, solvent-free reaction conditions, and alternative energy sources like ultrasound irradiation. nih.govbohrium.com
The use of ionic liquids (ILs) as catalysts and reaction media is a prominent green approach. ILs are non-volatile, thermally stable, and can often be recycled, reducing solvent waste. nih.govacs.org For example, a Brønsted acidic ionic liquid gel has been used as a recyclable catalyst for the solvent-free synthesis of benzoxazoles, achieving high yields. acs.org Similarly, magnetic nanoparticles functionalized with an ionic liquid have been employed as a catalyst that can be easily separated from the reaction mixture using an external magnet and reused for several cycles with only a slight decrease in activity. nih.gov
Ultrasound-assisted synthesis is another green technique that can accelerate reaction rates, often leading to higher yields in shorter times and under milder conditions than conventional heating. nih.gov The combination of a recyclable magnetic catalyst with solvent-free ultrasound irradiation represents a particularly efficient and green methodology for benzoxazole synthesis, producing only water as a byproduct. nih.govbohrium.com
The table below highlights several green chemistry approaches for the synthesis of the benzoxazole ring system.
| Green Approach | Catalyst/Reagent | Conditions | Advantages | Reference |
|---|---|---|---|---|
| Ultrasound-assisted, Solvent-free Synthesis | Fe₃O₄-supported Lewis acidic ionic liquid (LAIL@MNP) | 70°C, 30 minutes | Rapid, high yields, recyclable magnetic catalyst, water is the only byproduct. nih.gov | nih.gov |
| Heterogeneous Catalysis | Brønsted acidic ionic liquid gel | Solvent-free, 130°C | Reusable catalyst, simple work-up, avoids volatile organic solvents. acs.org | acs.org |
| Nano-catalysis | Ag@Fe₂O₃ core-shell nanoparticles | Room temperature | Magnetically recoverable and reusable catalyst, non-toxic solvent, high yields (88-97%). ckthakurcollege.net | ckthakurcollege.net |
| Metal-free Catalysis | 1-Butylpyridinium iodide ([BPy]I) | Room temperature, CH₃CN | Avoids transition metal toxicity, mild conditions, recyclable catalyst. nih.gov | nih.gov |
Solid-Phase Synthesis Techniques for Benzoxazole Derivatives
Solid-phase organic synthesis (SPOS) offers a powerful platform for the generation of libraries of compounds for drug discovery and other applications. This technique simplifies the purification process, as excess reagents and soluble byproducts can be washed away from the polymer-supported product. Methodologies for the solid-phase synthesis of benzoxazole derivatives have been developed, enabling the creation of diverse molecular libraries.
A common strategy involves anchoring a suitable precursor, such as a substituted tyrosine derivative, to a solid support like a Wang resin. The synthesis then proceeds through a series of sequential reactions on the resin-bound substrate. For example, a synthesis can begin by coupling N-protected 3-nitrotyrosine (B3424624) to the resin. The sequence of reactions typically involves:
Amine Functionalization: The primary amine of the resin-bound tyrosine can be deprotected and then functionalized, for instance, through reductive alkylation.
Phenol Acylation: The phenolic hydroxyl group is acylated with a carboxylic acid or acid chloride to introduce the functionality that will ultimately form the 2-position of the benzoxazole ring.
Nitro Group Reduction: The nitro group is reduced to an aniline. Reagents like tin(II) chloride are effective for this transformation on a solid support.
Cyclization and Cleavage: The resulting o-acylaminophenol intermediate is then cyclized to form the benzoxazole ring. This is often achieved through dehydrative conditions. Finally, the desired benzoxazole derivative is cleaved from the solid support, typically using an acid such as trifluoroacetic acid (TFA).
This approach allows for the systematic variation of substituents at different positions of the benzoxazole scaffold by using diverse sets of aldehydes (for reductive alkylation) and acylating agents, making it a highly flexible tool for generating chemical libraries.
Chemical Reactivity and Derivatization Strategies of 2 Methylbenzo D Oxazol 4 Yl Methanamine
Electrophilic Aromatic Substitution Reactions on the Benzoxazole (B165842) Ring System
The benzoxazole ring is an aromatic system, and the fused benzene (B151609) portion is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is governed by the combined directing effects of the fused oxazole (B20620) moiety and the aminomethyl substituent at the C4 position.
The fused oxazole ring itself exerts a complex influence. The oxygen and nitrogen heteroatoms can donate lone-pair electron density to the benzene ring via resonance, which is an activating, ortho, para-directing effect. Conversely, their electronegativity results in an inductive electron withdrawal, which is deactivating. wikipedia.orgyoutube.com The 4-(aminomethyl) group is a well-established activating group and directs incoming electrophiles to the ortho and para positions relative to itself. libretexts.org In this specific molecule, the positions ortho to the aminomethyl group are C5 and C3 (within the oxazole ring), and the para position is C7.
Considering these factors, electrophilic attack is predicted to occur preferentially at the C7 position, which is para to the strongly activating aminomethyl group. The C5 position is also activated (ortho to the aminomethyl group) but may be subject to some steric hindrance. Standard EAS reactions like nitration, halogenation, and Friedel-Crafts reactions are therefore expected to yield primarily 7-substituted products. To prevent side reactions at the primary amine during EAS, it is often necessary to protect it first, for example, as an amide.
Table 1: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | (7-Nitro-2-methylbenzo[d]oxazol-4-yl)methanamine |
| Bromination | Br₂, FeBr₃ | (7-Bromo-2-methylbenzo[d]oxazol-4-yl)methanamine |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | (7-Acyl-2-methylbenzo[d]oxazol-4-yl)methanamine |
Nucleophilic Reactions at the Primary Amine Functional Group
The primary amine of (2-Methylbenzo[d]oxazol-4-yl)methanamine is a potent nucleophilic center, readily participating in a variety of classical amine reactions. These transformations are fundamental for building more complex molecular architectures, such as amides, sulfonamides, and larger amine scaffolds.
Key reactions include:
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields stable amide derivatives.
Sulfonylation: Treatment with sulfonyl chlorides provides the corresponding sulfonamides.
Alkylation: Nucleophilic substitution reactions with alkyl halides can produce secondary and tertiary amines.
Reductive Amination: Condensation with aldehydes or ketones forms an intermediate imine (Schiff base), which can be reduced in situ (e.g., with NaBH₄ or H₂/Pd) to furnish secondary amines.
Table 2: Derivatization via Nucleophilic Reactions of the Primary Amine
| Reaction Type | Reagent | Product Class |
|---|---|---|
| Acylation | Acetyl chloride | N-((2-Methylbenzo[d]oxazol-4-yl)methyl)acetamide |
| Sulfonylation | Benzenesulfonyl chloride | N-((2-Methylbenzo[d]oxazol-4-yl)methyl)benzenesulfonamide |
| Alkylation | Benzyl bromide | N-Benzyl-1-(2-methylbenzo[d]oxazol-4-yl)methanamine |
| Reductive Amination | Acetone, followed by NaBH₄ | N-Isopropyl-1-(2-methylbenzo[d]oxazol-4-yl)methanamine |
Transformations of the Benzoxazole Heterocycle
The benzoxazole core, while aromatic and relatively stable, can undergo transformations under specific oxidative or reductive conditions. wikipedia.org These reactions can alter the heterocyclic structure itself, leading to either functionalization or ring-opening.
Oxidation can target different sites of the molecule. Analogous to studies on 2-methylbenzothiazole, the C2-methyl group is susceptible to oxidation. nih.gov Strong oxidizing agents could potentially convert the methyl group into a carboxylic acid. Furthermore, oxidative conditions can lead to hydroxylation of the electron-rich benzene ring. Under harsh acidic or basic conditions, hydrolytic cleavage of the oxazole ring can occur, typically yielding the corresponding 2-aminophenol (B121084) derivative. researchgate.net
The reduction of the benzoxazole system can proceed via several pathways depending on the reagents and conditions. Catalytic hydrogenation (e.g., H₂/Pd) under mild conditions would likely reduce any susceptible functional groups introduced elsewhere in the molecule while leaving the aromatic core intact. Under more forcing conditions, the benzene portion of the heterocycle could be hydrogenated. More aggressive reduction methods, such as those employing dissolving metals (e.g., Na in liquid NH₃), could potentially lead to the reductive cleavage of the C-O bond within the oxazole ring.
Palladium-Catalyzed Cross-Coupling Reactions for Advanced Functionalization
Modern synthetic chemistry relies heavily on palladium-catalyzed cross-coupling reactions to form C-C and C-N bonds. nih.govmdpi.com this compound can participate in these reactions in two principal ways: as a nucleophilic coupling partner via its primary amine, or as a scaffold for C-C bond formation after prior halogenation.
The primary amine is an excellent substrate for Buchwald-Hartwig amination . wikipedia.orgacsgcipr.orgresearchgate.net This reaction allows for the coupling of the amine with various aryl or heteroaryl halides, providing a direct route to complex diaryl amine structures. youtube.comyoutube.com
Alternatively, if a halogen atom is introduced onto the benzene ring (e.g., at the C7 position via electrophilic bromination), the resulting halo-benzoxazole becomes a versatile substrate for a range of C-C bond-forming cross-coupling reactions. researchgate.netnih.gov These include the Suzuki, Heck, and Sonogashira reactions, which enable the introduction of aryl, vinyl, and alkynyl groups, respectively.
Table 3: Palladium-Catalyzed Cross-Coupling Strategies
| Reaction Name | Substrate(s) | Reagents | Product Type |
|---|---|---|---|
| Buchwald-Hartwig Amination | This compound + Aryl Bromide | Pd catalyst, phosphine (B1218219) ligand, base (e.g., NaOtBu) | N-Aryl-1-(2-methylbenzo[d]oxazol-4-yl)methanamine |
| Suzuki Coupling | 7-Bromo-(2-methylbenzo[d]oxazol-4-yl)methanamine + Arylboronic acid | Pd(PPh₃)₄, base (e.g., K₂CO₃) | 7-Aryl-(2-methylbenzo[d]oxazol-4-yl)methanamine |
| Heck Coupling | 7-Bromo-(2-methylbenzo[d]oxazol-4-yl)methanamine + Alkene | Pd(OAc)₂, PPh₃, base | 7-Vinyl-(2-methylbenzo[d]oxazol-4-yl)methanamine |
| Sonogashira Coupling | 7-Bromo-(2-methylbenzo[d]oxazol-4-yl)methanamine + Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, base | 7-Alkynyl-(2-methylbenzo[d]oxazol-4-yl)methanamine |
Mannich Reaction and Related Multi-Component Approaches for Benzoxazole Derivatives
The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base. organicreactions.orgorganic-chemistry.orgbyjus.com The reaction involves an amine, a non-enolizable aldehyde (typically formaldehyde), and a compound with an acidic proton (a C-H acid), such as a ketone, phenol (B47542), or another electron-rich heterocycle. mdpi.comlibretexts.org
This compound is an ideal primary amine component for the Mannich reaction. It can react with formaldehyde (B43269) to generate a transient Eschenmoser-like salt or iminium ion, which is then attacked by the enol or enolate of a ketone or other C-H acid. This one-pot process provides a highly efficient route to novel and complex structures containing the benzoxazole motif.
Table 4: Representative Mannich Reaction Applications
| Amine Component | Aldehyde | C-H Acid Component | Product Structure |
|---|---|---|---|
| This compound | Formaldehyde | Acetophenone | A β-amino ketone derivative |
| This compound | Formaldehyde | Indole (B1671886) | A gramine-type indole derivative |
| This compound | Formaldehyde | 2-Naphthol | An aminomethylated naphthol derivative |
Design and Synthesis of Complex Architectures Incorporating the this compound Scaffold
The strategic incorporation of this compound into larger, more complex molecules hinges on the selective manipulation of its key functional groups: the primary aminomethyl group at the C4 position and the methyl group at the C2 position. The inherent reactivity of these sites provides a versatile platform for a variety of chemical transformations, enabling the construction of novel compounds with potential applications in various fields of chemical research.
The primary amine of the methanamine moiety serves as a potent nucleophile, making it a prime site for derivatization. Standard organic transformations can be employed to append a wide array of substituents, thereby modulating the steric and electronic properties of the molecule. Common derivatization strategies for primary amines that are applicable in this context include:
Acylation: Reaction with acyl chlorides or anhydrides introduces amide functionalities. This is a robust and high-yielding reaction that can be used to link the benzoxazole core to other cyclic or acyclic fragments.
Sulfonylation: Treatment with sulfonyl chlorides yields sulfonamides, which are important pharmacophores in many drug molecules.
Alkylation: Nucleophilic substitution reactions with alkyl halides can be used to introduce secondary or tertiary amines, though careful control of reaction conditions is necessary to avoid over-alkylation.
Reductive Amination: Condensation with aldehydes or ketones followed by reduction of the resulting imine provides a straightforward route to a diverse range of substituted amines.
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates affords the corresponding ureas and thioureas, which are functionalities often found in biologically active compounds.
The methyl group at the C2 position, while generally less reactive than the aminomethyl group, can also participate in certain chemical transformations. For instance, it can undergo condensation reactions with activated aldehydes under specific conditions, or it could potentially be functionalized through radical-based reactions, although these transformations are less common for this type of scaffold.
The strategic combination of these derivatization reactions allows for the systematic construction of complex molecular architectures. For example, a multi-step synthesis could involve the initial acylation of the aminomethyl group to introduce a new functional handle, followed by a subsequent transformation at a different site on the newly introduced fragment. This modular approach enables the generation of libraries of related compounds for structure-activity relationship (SAR) studies.
Below is a table summarizing potential derivatization reactions of the this compound scaffold, based on the known reactivity of analogous compounds.
| Functional Group | Reaction Type | Reagent | Product Functional Group |
| Aminomethyl | Acylation | Acyl chloride (R-COCl) | Amide |
| Aminomethyl | Sulfonylation | Sulfonyl chloride (R-SO₂Cl) | Sulfonamide |
| Aminomethyl | Reductive Amination | Aldehyde (R-CHO), NaBH₄ | Secondary Amine |
| Aminomethyl | Urea Formation | Isocyanate (R-NCO) | Urea |
| Aminomethyl | Thiourea Formation | Isothiocyanate (R-NCS) | Thiourea |
The design of complex architectures based on this scaffold is also guided by computational modeling and a deep understanding of the desired target interactions. By carefully selecting the building blocks to be appended to the this compound core, chemists can fine-tune the physicochemical properties of the final compounds to optimize their performance in specific applications.
Advanced Spectroscopic and Structural Characterization of 2 Methylbenzo D Oxazol 4 Yl Methanamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. Analysis of both ¹H and ¹³C NMR spectra provides a detailed map of the molecular structure.
The proton NMR spectrum of (2-Methylbenzo[d]oxazol-4-yl)methanamine is expected to exhibit distinct signals corresponding to each unique proton environment. Based on data from related 2-methylbenzoxazole (B1214174) and 4-substituted benzoxazole (B165842) derivatives, the anticipated chemical shifts (δ) are as follows:
Aromatic Protons (H5, H6, H7): The three protons on the benzene (B151609) ring portion of the benzoxazole core are expected to appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. Their specific shifts and coupling patterns (doublets, triplets, or multiplets) will be dictated by their position relative to the oxygen, nitrogen, and aminomethyl substituents. For instance, in related benzoxazole structures, aromatic protons show complex multiplets in the δ 7.31-7.67 ppm range. rsc.orgresearchgate.net
Methylene (B1212753) Protons (-CH₂-NH₂): The two protons of the methylene bridge attached to the C4 position would likely appear as a singlet at approximately δ 4.0-4.5 ppm. The proximity to the aromatic ring and the amine group influences this chemical shift.
Amine Protons (-NH₂): The two protons of the primary amine group are expected to produce a broad singlet. Its chemical shift can vary significantly (typically δ 1.5-3.5 ppm) depending on the solvent, concentration, and temperature, due to hydrogen bonding and chemical exchange.
Methyl Protons (-CH₃): The three protons of the methyl group at the C2 position are anticipated to resonate as a sharp singlet in the upfield region, likely around δ 2.5-2.8 ppm, a characteristic shift for a methyl group attached to an sp²-hybridized carbon in a heterocyclic ring. ias.ac.inchemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| -CH₃ (at C2) | 2.5 - 2.8 | Singlet (s) |
| -CH₂- (at C4) | 4.0 - 4.5 | Singlet (s) |
| -NH₂ | 1.5 - 3.5 | Broad Singlet (br s) |
| Aromatic-H (H5, H6, H7) | 7.0 - 8.0 | Multiplet (m) |
The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. For this compound, the key resonances are predicted as follows:
C2 Carbon: The carbon atom at the 2-position, bonded to the nitrogen and the methyl group, is expected to have a chemical shift in the range of δ 163-165 ppm, which is characteristic for this position in 2-methylbenzoxazole systems. ias.ac.in
Aromatic Carbons (C3a, C4, C5, C6, C7, C7a): The six carbons of the benzene ring and the two bridgehead carbons will appear between δ 110 and 152 ppm. The carbons directly bonded to heteroatoms (C3a and C7a) will be shifted further downfield. mdpi.com For example, in benzoxazole, C3a and C7a resonate near δ 141.2 and 150.8 ppm, respectively, while the other aromatic carbons appear between δ 110 and 125 ppm. mdpi.com
Methylene Carbon (-CH₂-NH₂): The carbon of the aminomethyl group is expected in the aliphatic region, likely around δ 40-45 ppm.
Methyl Carbon (-CH₃): The methyl carbon at the C2 position should appear significantly upfield, typically in the range of δ 14-16 ppm. ias.ac.in
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₃ (at C2) | 14 - 16 |
| -CH₂- (at C4) | 40 - 45 |
| Aromatic CH (C5, C6, C7) | 110 - 125 |
| Aromatic Quaternary (C3a, C4, C7a) | 135 - 152 |
| C2 | 163 - 165 |
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound and for gaining structural insights through fragmentation analysis. For this compound (C₉H₁₀N₂O), the molecular ion peak ([M]⁺) in a high-resolution mass spectrum (HRMS) would be expected at an m/z value corresponding to its exact mass.
The fragmentation pattern under electron impact (EI) ionization would likely involve characteristic losses:
Alpha-Cleavage: The most common fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the loss of a hydrogen radical to form a stable iminium cation at [M-1]⁺, which is often the base peak. miamioh.edudocbrown.info
Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the methylene group would lead to the loss of the •CH₂NH₂ radical (mass 30), resulting in a fragment ion at m/z [M-30]⁺.
Ring Fragmentation: The benzoxazole ring itself can undergo fragmentation, although this typically leads to less abundant ions compared to the initial side-chain cleavages. nih.govresearchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands:
N-H Stretching: The primary amine (-NH₂) group will exhibit two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations. pressbooks.publibretexts.org
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org
C=N Stretching: The carbon-nitrogen double bond within the oxazole (B20620) ring should produce a strong absorption band in the 1600-1650 cm⁻¹ range.
C=C Stretching: Aromatic ring C=C stretching vibrations will appear as a series of bands between 1450 and 1600 cm⁻¹. libretexts.org
C-O Stretching: The C-O-C ether linkage within the oxazole ring is expected to show a strong absorption band around 1240-1270 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium (two bands) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Weak to Medium |
| Aliphatic C-H (-CH₃, -CH₂) | C-H Stretch | 2850 - 2960 | Medium |
| Oxazole Ring (C=N) | C=N Stretch | 1600 - 1650 | Strong |
| Aromatic Ring (C=C) | C=C Stretch | 1450 - 1600 | Medium (multiple bands) |
| Oxazole Ring (C-O-C) | C-O Stretch | 1240 - 1270 | Strong |
X-ray Crystallography for Solid-State Structure Elucidation
While a crystal structure for the title compound is not publicly available, analysis of closely related derivatives, such as 2-Methyl-1,3-benzoxazol-4-yl diphenylphosphinate (B8688654), provides significant insight into the expected solid-state geometry. researchgate.net
The benzoxazole ring system is known to be almost perfectly planar. researchgate.netscispace.comnih.gov X-ray diffraction would confirm this planarity and provide precise measurements of bond lengths and angles. For instance, in a related benzoxazole derivative, the N1=C1 bond length is significantly shorter (around 1.29 Å) than other bonds in the oxazole ring, confirming its double-bond character. nih.gov
Table 4: Representative Bond Lengths and Angles from Related Benzoxazole Crystal Structures
| Parameter | Typical Value | Reference Structure |
|---|---|---|
| N=C2 Bond Length | ~1.29 Å | methyl 1,3-benzoxazole-2-carboxylate nih.gov |
| O-C7a Bond Length | ~1.37 Å | 2-Methyl-1,3-benzoxazol-4-yl diphenylphosphinate researchgate.net |
| C-N-C Angle in Ring | ~105° | 2-Methyl-1,3-benzoxazol-4-yl diphenylphosphinate researchgate.net |
| Planarity (RMS deviation) | ~0.010 Å | 2-Methyl-1,3-benzoxazol-4-yl diphenylphosphinate researchgate.net |
Chiroptical Spectroscopy for Stereochemical Studies
The parent compound, this compound, is achiral and therefore does not exhibit chiroptical activity. It will not rotate plane-polarized light or show a signal in circular dichroism (CD) spectroscopy.
However, chiroptical techniques would become essential for the stereochemical analysis of chiral derivatives. If a chiral center were introduced, for example by substitution at the methylene carbon (e.g., forming an α-methylbenzylamine analogue) or if the amine were part of a larger, chiral moiety, the resulting enantiomers or diastereomers would interact differently with circularly polarized light.
Electronic circular dichroism (ECD) spectroscopy could then be used to determine the absolute configuration of such chiral derivatives by comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations. rsc.org The sign and intensity of the Cotton effects in the ECD spectrum would provide a unique fingerprint for a specific stereoisomer, making chiroptical spectroscopy a critical tool for the study of stereochemically complex benzoxazole derivatives. rsc.org
Computational and Theoretical Studies of 2 Methylbenzo D Oxazol 4 Yl Methanamine
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in determining the electronic structure and predicting the reactivity of molecules. For benzoxazole (B165842) derivatives, DFT methods like B3LYP with a 6-311++g(d,p) basis set are commonly used to model the molecular structure in its ground state. nih.gov
These calculations provide detailed information on:
Molecular Geometry: Optimization of the molecule's geometry to find its most stable three-dimensional conformation, including bond lengths, bond angles, and dihedral angles.
Electronic Properties: Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. ekb.eg
Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. nih.gov This is vital for understanding how the molecule might interact with biological macromolecules.
For a related benzoxazole derivative, DFT calculations were performed to model its structure and predict its reactivity, demonstrating the utility of these methods in understanding the fundamental chemical properties of this class of compounds. nih.gov
| Parameter | Description | Typical Application/Insight |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates electron-donating ability |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability |
| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution | Identifies sites for intermolecular interactions |
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target.
In studies involving benzoxazole derivatives, molecular docking has been successfully used to:
Identify Potential Biological Targets: By docking the molecule against various known protein structures.
Predict Binding Affinity: The docking score, usually expressed in kcal/mol, estimates the binding energy between the ligand and the protein. A lower score generally indicates a more favorable interaction.
Elucidate Binding Modes: Docking reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand in the protein's active site. mdpi.com
For instance, various novel benzoxazole derivatives have been docked against targets like the DNA gyrase enzyme, a key protein in bacteria, to explore their potential as antimicrobial agents. nih.gov In one such study, the docking scores for a series of benzoxazole compounds against DNA gyrase helped identify the most promising candidates for synthesis and further testing. researchgate.net Similarly, other benzoxazole analogues have been docked against the COVID-19 main protease (M-pro) to assess their potential as antiviral agents. nih.gov
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Example) |
|---|---|---|---|
| Benzoxazole Derivative 1 | DNA Gyrase | -6.687 | Asp73, Gly77, Arg76 |
| Benzoxazole Derivative 2 | DNA Gyrase | -6.463 | Asp73, Pro79, Ile94 |
| Benzoxazole Derivative 3 | Prostaglandin H2 Synthase | -9.5 | Arg120, Tyr355, Ser530 |
| Ciprofloxacin (Reference) | DNA Gyrase | -6.092 | Asp73, Gly77, Ala90 |
Note: Data is illustrative and compiled from studies on various benzoxazole derivatives. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Following molecular docking, Molecular Dynamics (MD) simulations are often performed to provide a more dynamic and realistic view of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time, offering insights into the stability and conformational changes of the complex in a simulated physiological environment.
Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): This parameter is monitored for both the protein and the ligand to assess the stability of the complex. A stable RMSD value over the simulation time suggests that the complex has reached equilibrium.
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify flexible regions of the protein upon ligand binding.
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over time, highlighting the most persistent and important interactions.
MD simulations have been applied to benzoxazole derivatives to confirm the stability of their docked poses within the active sites of enzymes like VEGFR-2, a target for anticancer agents. rsc.orgnih.gov These studies help validate the docking results and provide a deeper understanding of the dynamic interactions that govern molecular recognition. rsc.org
In Silico Predictions for Chemical Space Exploration and Derivative Design
In silico methods are crucial for the early stages of drug discovery, allowing for the prediction of pharmacokinetic properties and the design of new, improved derivatives. These predictions help to prioritize compounds for synthesis, reducing time and cost.
For various series of benzoxazole derivatives, computational tools have been used to predict:
ADMET Properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity. These predictions are vital for assessing the drug-likeness of a compound.
Lipinski's Rule of Five: This rule helps to evaluate whether a compound has properties that would make it a likely orally active drug in humans. Studies on benzoxazole derivatives often include ADME analysis, indicating that many compounds in this class show good drug-like characteristics. researchgate.net
Derivative Design: Based on the structural information from docking and QSAR studies, new derivatives of a lead compound can be designed in silico. For example, by adding or modifying functional groups, researchers can aim to improve binding affinity, selectivity, or pharmacokinetic profiles.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular features (descriptors) that influence activity, a QSAR model can be used to predict the activity of newly designed, unsynthesized molecules.
For benzoxazole derivatives, 3D-QSAR studies using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been performed. tandfonline.com
CoMFA and CoMSIA: These methods generate 3D contour maps that visualize the regions around a molecule where changes in steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are likely to increase or decrease biological activity.
Model Validation: The predictive power of a QSAR model is assessed using statistical metrics such as the leave-one-out cross-validation coefficient (q²), the conventional correlation coefficient (r²), and the predictive r² (r²pred) for an external test set of compounds. Robust QSAR models for benzoxazole derivatives have been developed with high predictive accuracy. tandfonline.comrsc.org
In one study on benzoxazole derivatives, CoMFA and CoMSIA models yielded satisfactory predictive r² values of 0.788 and 0.663, respectively, indicating their utility in guiding the design of new potent anti-inflammatory agents. tandfonline.com
Biological Activity and Mechanistic Investigations of 2 Methylbenzo D Oxazol 4 Yl Methanamine Derivatives
In Vitro Antimicrobial Research
Benzoxazole (B165842) derivatives have demonstrated notable activity against a variety of microbial pathogens. asm.orgindexcopernicus.com Research into these compounds is driven by the increasing need for new antimicrobial agents to combat resistant strains.
Antibacterial Efficacy Studies
Studies on benzoxazole derivatives have revealed a broad spectrum of antibacterial activity. While some compounds show efficacy against both Gram-positive and Gram-negative bacteria, others exhibit more targeted action. For instance, certain 2-substituted benzoxazole derivatives have been found to be particularly active against various bacterial strains, with their mechanism of action potentially involving the inhibition of essential enzymes like DNA gyrase. benthamdirect.com
One study highlighted a derivative, compound 2b, which contains a hydrophobic aromatic component, as being highly effective against all tested bacteria, with Minimum Inhibitory Concentration (MIC) values between 0.098 and 0.78 μg/mL. xjtlu.edu.cn In another investigation, specific benzoxazole compounds demonstrated considerable growth inhibition against clinical isolates of Staphylococcus aureus. nih.gov However, Gram-negative bacteria often showed higher resistance, requiring significantly greater concentrations for inhibition. nih.gov The structural features of these derivatives, such as the absence or presence of a methylene (B1212753) bridge between the oxazole (B20620) and a phenyl ring, can significantly influence their antibacterial potency. benthamdirect.com
| Compound Class | Bacterial Strain | Activity/MIC Value | Source |
|---|---|---|---|
| Benzoxazoles | Staphylococcus aureus | MIC90: 25-50 µg/mL | nih.gov |
| Benzoxazoles | Gram-negative bacteria | MIC90: >200 µg/mL | nih.gov |
| Benzoxazole with hydrophobic aromatic tie (2b) | Various bacteria | 0.098 - 0.78 µg/mL | xjtlu.edu.cn |
| 2-(4-aminophenyl)benzoxazole Schiff bases | S. aureus, E. coli, P. aeruginosa, B. subtilis | Significant Activity | indexcopernicus.com |
Antifungal Efficacy Studies
The antifungal potential of benzoxazole derivatives has also been a subject of extensive research. These compounds have been tested against a range of fungal pathogens, including various Candida species and phytopathogenic fungi. nih.govmdpi.com One study found that a specific benzoxazole derivative displayed strong action against Candida krusei with a MIC of 15.6 µg/mL and also showed activity against C. albicans and C. tropicalis. nih.gov
In the context of agricultural applications, certain benzoxazole derivatives have shown significant inhibitory effects against phytopathogenic fungi. For example, one compound exhibited an EC50 value of 0.3 mg/L against Alternaria brassicae, which was superior to the commercial fungicide carbendazim. researchgate.net Another study reported that 2-(phenoxymethyl)benzo[d]oxazole derivatives were potent inhibitors of Fusarium solani, with some compounds showing nine times more potency than the control drug, hymexazol. researchgate.netsemanticscholar.org The antifungal mechanism of these compounds is thought to involve the inhibition of enzymes like HSP90 and aldehyde dehydrogenase. nih.gov
| Compound Class | Fungal Strain | Activity/MIC or EC50 Value | Source |
|---|---|---|---|
| Benzoxazole Derivative (Compound 1) | Candida krusei | MIC: 15.6 µg/mL | nih.gov |
| Benzoxazole Derivative (Compound 1) | Candida albicans | MIC: 62.5 µg/mL | nih.gov |
| Benzoxazole Derivative | Alternaria brassicae | EC50: 0.3 mg/L | researchgate.net |
| 2-(phenoxymethyl)benzo[d]oxazole (5h) | Fusarium solani | IC50: 4.34 µg/mL | researchgate.net |
| 2-(4-aminophenyl)benzoxazole Schiff bases | Aspergillus niger, Candida albicans | Significant Activity | indexcopernicus.com |
Enzyme Inhibition Profiling
Derivatives of (2-Methylbenzo[d]oxazol-4-yl)methanamine are also being explored for their ability to inhibit specific enzymes that are implicated in various diseases.
Phosphodiesterase (PDE1) Inhibition Studies
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing second messengers like cAMP and cGMP. nih.gov PDE1, in particular, is a target for conditions such as pulmonary fibrosis and neurodegenerative diseases. nih.govmdpi.com While research has identified various heterocyclic compounds as PDE inhibitors, specific studies focusing on this compound derivatives as PDE1 inhibitors are not extensively documented in the available literature. However, the broader class of oxazole derivatives has been investigated for PDE inhibition. For instance, phosphorylated oxazole derivatives have been studied as potential phosphodiesterase III inhibitors for hypertension. tbzmed.ac.ir The discovery of novel scaffolds, such as furo[3,4-c]pyridine-3,4(1H,5H)-dione, has led to the development of potent PDE1 inhibitors, with some compounds achieving IC50 values in the nanomolar range. nih.gov This suggests that heterocyclic structures, including benzoxazoles, could serve as a basis for designing novel PDE1 inhibitors.
Human Galactokinase (GALK1) Inhibition Investigations
Human galactokinase (GALK1) is a key enzyme in the Leloir pathway, responsible for phosphorylating galactose to galactose-1-phosphate. nih.gov Inhibition of GALK1 is a promising therapeutic strategy for classic galactosemia, a genetic disorder caused by the accumulation of toxic galactose-1-phosphate. nih.gov Several studies have identified benzoxazole-containing compounds as potent inhibitors of GALK1.
A series of spiro-benzoxazole derivatives were identified as ATP-competitive inhibitors of GALK1, with potencies in the low micromolar range. scispace.comacs.orgresearchgate.net X-ray crystallography has confirmed that these inhibitors bind to the ATP pocket of the enzyme. nih.govacs.org Structure-based optimization campaigns have led to the development of novel analogs with significantly improved biochemical inhibition, achieving IC50 values below 100 nM. nih.gov These findings underscore the potential of the benzoxazole scaffold in the design of effective GALK1 inhibitors for the treatment of classic galactosemia.
| Compound Series | Inhibition Type | Potency (IC50) | Source |
|---|---|---|---|
| Spiro-benzoxazole derivatives (T1) | ATP-competitive | 12 µM | researchgate.net |
| Spiro-benzoxazole derivatives (T2) | ATP-competitive | 17 µM | researchgate.net |
| Optimized dihydropyrimidine-benzoxazole analogs | ATP-competitive | < 100 nM | nih.gov |
Tyrosinase Inhibition Research
Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis. nih.gov Inhibitors of this enzyme are of great interest for cosmetic and medicinal applications to treat hyperpigmentation disorders. nih.gov Phenolic compounds featuring a 2-phenylbenzo[d]oxazole scaffold have been synthesized and evaluated for their ability to inhibit tyrosinase.
Research has shown that the substitution pattern on the 2-phenyl ring is crucial for inhibitory activity. nih.gov Compounds with a 2,4-dihydroxyphenyl group have demonstrated the most potent inhibition of mushroom tyrosinase. researchgate.net For example, certain 2-phenylbenzo[d]oxazole derivatives showed significantly higher depigmentation effects in zebrafish larvae than the well-known inhibitor, kojic acid, even at much lower concentrations. nih.gov Kinetic studies have revealed that these compounds often act as competitive or mixed-type inhibitors. nih.govunimi.it These findings suggest that the benzoxazole framework is a promising scaffold for the development of novel and effective tyrosinase inhibitors. researchgate.net
| Compound Class/Derivative | Inhibitory Potency (IC50) | Inhibition Type | Source |
|---|---|---|---|
| Kojic Acid (Reference) | 18.27 ± 0.89 µM | N/A | nih.gov |
| (Z)-2-(3,4-dihydroxybenzylidene)benzimidazothiazolone (Comp. 2) | 3.05 ± 0.95 µM | Competitive | nih.gov |
| 2-phenylbenzo[d]oxazole with 2,4-dihydroxyphenyl ring | Potent Inhibition | N/A | nih.govresearchgate.net |
| 5-methoxy-2-mercaptobenzimidazole | 60 nM | Competitive | unimi.it |
Modulation of RNA Quality Control Pathways6.6.1. Interaction with Pathological RNA Repeats (e.g., r(CCUG))No studies were identified that explore the interaction of this compound derivatives with pathological RNA repeats such as r(CCUG).
Therefore, the requested article with detailed research findings and data tables for "this compound" cannot be generated at this time.
Disruption of RNA-Protein Complexes (e.g., r(CCUG)-MBNL1)
There is currently no specific scientific evidence available from the conducted research that details the activity of this compound or its derivatives in the disruption of the r(CCUG)-MBNL1 RNA-protein complex. This complex is a key pathological feature of Myotonic Dystrophy Type 2 (DM2), where the sequestration of the Muscleblind-like 1 (MBNL1) protein by expanded r(CCUG) repeats leads to splicing abnormalities. Research into small molecules that can disrupt this interaction is an active area of investigation, though current studies focus on other chemical scaffolds.
Interaction Profiles with Biological Targets (Enzymes and Receptors)
Derivatives of the benzoxazole and structurally similar benzothiazole (B30560) cores have demonstrated interactions with a variety of enzymes and receptors. These interactions are often the basis for their observed biological activities.
Enzyme Inhibition:
A notable target for benzoxazole-related structures is monoamine oxidase (MAO) , an enzyme crucial in the metabolism of neurotransmitters. For instance, a study on 2-methylbenzo[d]thiazole derivatives revealed them to be potent and selective inhibitors of human MAO-B, with IC50 values less than 0.017 µM. researchgate.net The most potent of these derivatives exhibited an IC50 value of 0.0046 µM for MAO-B. researchgate.net Similarly, 4-(2-methyloxazol-4-yl)benzenesulfonamide was identified as a selective inhibitor of MAO-B with an IC50 value of 3.47 µM. mdpi.comresearchgate.net Molecular docking studies of this compound suggested that its sulfonamide group interacts with residues within the substrate cavity of the MAO-B active site. mdpi.comresearchgate.net
Another enzyme system where benzoxazole-related compounds have shown activity is acetylcholinesterase (AChE) . A series of (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-ones, derived from cinnamic acid, were found to be reversible inhibitors of human AChE, with Ki values ranging from 2 to 198 µM and IC50 values from 9 to 246 µM. nih.gov
The broader class of 2-mercaptobenzothiazole (B37678) derivatives has been shown to inhibit several enzymes, including acyl coenzyme A cholesterol acyltransferase, heat shock protein 90, cathepsin D, and c-Jun N-terminal kinases. nih.gov
Receptor Interaction:
While specific receptor binding data for this compound is scarce, related heterocyclic compounds have been explored for their receptor interactions. For example, a series of 1,2,4-oxadiazole (B8745197) derivatives, which share a heterocyclic nature with benzoxazoles, have been shown to act as positive allosteric modulators of the metabotropic glutamate (B1630785) 4 (mGlu4) receptor, with EC50 values in the range of 282–656 nM. nih.gov These compounds also showed activity at mGlu7 and mGlu8 receptors. nih.gov
The following table summarizes the enzyme inhibitory activities of some benzoxazole and related derivatives:
| Compound Class | Target Enzyme | Potency (IC50/Ki) | Reference |
| 2-Methylbenzo[d]thiazole derivatives | Monoamine Oxidase B (MAO-B) | < 0.017 µM (IC50) | researchgate.net |
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | Monoamine Oxidase B (MAO-B) | 3.47 µM (IC50) | mdpi.comresearchgate.net |
| (Z)-Benzylidene-2-(E)-styryloxazol-5(4H)-ones | Acetylcholinesterase (hAChE) | 2 to 198 µM (Ki) | nih.gov |
Mechanistic Insights into Biological Actions
The biological activities of benzoxazole derivatives stem from their diverse molecular interactions. The mechanism of action is highly dependent on the specific derivative and its biological target.
For enzyme inhibitors, the mechanism often involves the binding of the compound to the active site or an allosteric site of the enzyme, thereby preventing the natural substrate from binding and being processed. In the case of MAO-B inhibition by 4-(2-methyloxazol-4-yl)benzenesulfonamide, molecular docking suggests a binding orientation where the sulfonamide group is positioned within the enzyme's substrate cavity. mdpi.comresearchgate.net For the 2-methylbenzo[d]thiazole derivatives that inhibit MAO-B, it is proposed that they interact with the entrance cavity of the enzyme. researchgate.net
The inhibition of acetylcholinesterase by oxazolone (B7731731) derivatives is reversible and involves non-covalent interactions within the enzyme's active site. nih.gov Molecular docking studies indicate that both the benzylidene and styryl moieties of these compounds are involved in interactions with the catalytic and peripheral anionic sites of the enzyme. nih.gov
Beyond enzyme inhibition, benzoxazole derivatives have been noted for a range of other biological effects, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities. nih.gov For instance, certain benzoxazole derivatives have demonstrated antimicrobial activity with minimum inhibitory concentration (MIC) values comparable to standard drugs like ofloxacin (B1677185) and fluconazole. nih.gov The mechanisms underlying these activities are varied and can include disruption of cell membranes, inhibition of essential metabolic pathways, or interference with DNA replication.
Structure Activity Relationship Sar and Ligand Design Principles for 2 Methylbenzo D Oxazol 4 Yl Methanamine Analogues
Impact of Substituent Modifications on Biological Activities
The biological profile of benzoxazole (B165842) derivatives can be significantly altered by introducing various substituents onto the core structure. These modifications can influence the compound's potency, selectivity, and pharmacokinetic properties.
The benzoxazole ring is a critical pharmacophore, and its substitution pattern plays a pivotal role in determining biological activity. researchgate.net Studies on various benzoxazole derivatives have demonstrated that both the nature and position of substituents can drastically affect their therapeutic efficacy, including antitumor and antimicrobial activities. researchgate.netmdpi.com
For instance, in the context of antiproliferative activity, the substitution at the 5-position of the benzoxazole ring with a halogen atom, such as chlorine, has been shown to enhance anticancer effects. mdpi.com Similarly, the introduction of electron-withdrawing groups can improve activity against specific microbial strains. researchgate.net Methoxy groups have also been found to contribute to antimetastatic effects in certain analogues. bohrium.com The presence of di-methoxy or tri-methoxy groups on aryl rings attached to the benzoxazole core has been shown to improve anticancer activity. nih.gov
The following table summarizes the observed effects of various substituents on the biological activities of benzoxazole-containing compounds, providing a predictive framework for designing (2-Methylbenzo[d]oxazol-4-yl)methanamine analogues.
Table 1: Impact of Benzoxazole Ring Substituents on Biological Activity
| Substituent | Position | Observed Effect on Activity | Example Class / Finding | Citation |
|---|---|---|---|---|
| Halogen (e.g., Cl) | 5-position | Enhanced antiproliferative activity | 2-phenylbenzoxazole derivatives | mdpi.com |
| Halogen (e.g., Cl) | para-position of phenyl ring | Improved activity towards A. niger and S. enterica | Oxazole (B20620) analogues | researchgate.net |
| Methoxy (di- and tri-) | Phenyl ring at 2-position | Improved anticancer activity | Benzylidene hydrazide derivatives | nih.gov |
| Methyl | 7-position | Boosted activity against E. coli | 2-phenyl-1,3-benzoxazoles | nih.gov |
| Hydroxy | ortho-position of phenyl ring | Improved anticancer activity | Benzylidene hydrazide derivatives | nih.gov |
The methanamine side chain at the 4-position is a key site for modification to modulate activity and physicochemical properties. Alterations to this group can influence receptor binding, solubility, and metabolic stability. For example, SAR studies on other bioactive molecules show that the length and branching of alkyl chains on a nitrogen atom can be critical. nih.govacs.org While minor changes like adding small, linear alkyl chains may not significantly alter inhibitory potency in some cases, more substantial modifications can have profound effects. acs.org
Potential modifications include:
N-Alkylation: Introducing small alkyl groups (methyl, ethyl) or larger, more complex chains to probe the steric tolerance of the binding site.
N-Acylation: Converting the primary amine to an amide can alter hydrogen bonding capabilities and membrane permeability. This has been shown to be a tolerated modification in some heterocyclic series. acs.org
Incorporation into a Ring: The nitrogen and methylene (B1212753) carbon could be incorporated into a heterocyclic ring (e.g., piperidine, morpholine), which can constrain the conformation and potentially improve binding affinity and selectivity.
Studies on peptide deformylase inhibitors have shown that the optimal distance between a metal-binding group and a side chain is crucial, suggesting that the length of the linker (in this case, the methylene group) is a critical parameter to investigate. nih.gov
Stereochemical Considerations in Ligand Design
Stereochemistry is a fundamental aspect of drug design, as biological systems are chiral. Different enantiomers or diastereomers of a molecule can exhibit vastly different pharmacological activities, potencies, and toxicity profiles. For analogues of this compound, introducing a chiral center, for instance by adding a substituent to the methylene bridge of the methanamine side chain, would necessitate the separation and individual testing of the resulting stereoisomers.
SAR studies of threonine-derived β-lactone inhibitors of N-acylethanolamine acid amidase (NAAA) underscore the importance of stereochemistry. In these compounds, the specific (2S, 3R) configuration was essential for high potency, highlighting that precise three-dimensional arrangement of functional groups is critical for optimal interaction with the enzyme's active site. nih.gov Therefore, when designing new analogues, controlling the stereochemistry is paramount to achieving the desired biological effect.
Bioisosteric Replacements and Their Effects on Biological Potency
Bioisosterism involves substituting one atom or group with another that has similar physical or chemical properties, with the goal of creating a new molecule with similar or improved biological properties. cambridgemedchemconsulting.comdrughunter.com This strategy is widely used to enhance potency, alter selectivity, improve metabolic stability, and reduce toxicity. baranlab.org
For this compound, several bioisosteric replacements could be considered:
Benzoxazole Ring: The oxazole moiety could be replaced with other 5-membered heterocyclic rings. For example, replacing the oxygen with sulfur would yield a benzothiazole (B30560), while replacement with a nitrogen-containing group could lead to a benzimidazole (B57391). acs.org Such changes can alter electronic properties and hydrogen bonding capacity.
Methyl Group: The 2-methyl group could be replaced by other small alkyl groups or bioisosteres like NH2, OH, or F. cambridgemedchemconsulting.com
Methanamine Side Chain: The primary amine could be replaced with a hydroxyl or thiol group to alter its interaction with the target protein.
The success of a bioisosteric replacement is highly context-dependent and often unpredictable. drughunter.com For instance, in one study, replacing a carbomethoxy-substituted benzoxazole ring with a benzimidazole ring resulted in a loss of activity against cancer cell lines. jocpr.com
Rational Design Strategies for Enhanced Target Selectivity
Achieving target selectivity is a primary goal in drug discovery to minimize off-target effects and associated toxicities. nih.gov Rational design strategies leverage structural information about the target protein to design ligands that bind with high affinity to the intended target while avoiding others.
Key strategies include:
Exploiting Structural Differences: Designing ligands that capitalize on unique features in the binding pocket of the target protein compared to off-targets. This can involve creating compounds that fit snugly into a uniquely shaped sub-pocket or introduce functional groups that interact with specific, non-conserved amino acid residues. nih.gov
Tuning Electrostatic Properties: Modifying the electrostatic potential of the ligand to complement that of the target's binding site can enhance selectivity. For example, quantum mechanical methods can be used to identify regions of negative or positive potential in a target that are absent in related proteins, guiding the design of inhibitors with complementary charges. nih.gov
Leveraging Protein Flexibility: Some targets exhibit greater flexibility in their binding sites than others. Ligands can be designed to bind preferentially to a more flexible or rigid conformation of the target protein, thereby achieving selectivity. nih.gov
Lead Optimization Studies Based on SAR Principles
The optimization process for a this compound analogue would involve:
Initial SAR Exploration: Synthesizing a small, diverse library of analogues with modifications to the benzoxazole ring and the methanamine side chain to identify key regions for interaction with the biological target. acs.org
Improving Potency: Once key pharmacophore features are identified, further modifications are made to enhance binding interactions. This could involve adding lipophilic groups to interact with hydrophobic pockets or hydrogen bond donors/acceptors to form stronger bonds with the target. youtube.com
Enhancing Physicochemical and Pharmacokinetic Properties: Modifications are often required to address issues like poor solubility or rapid metabolism. nih.govacs.org For example, adding polar groups can increase solubility, while replacing a metabolically labile C-H bond with a more stable C-F bond can increase the compound's half-life. youtube.com
This systematic approach, guided by SAR principles, allows for the transformation of a modestly active lead compound into a highly optimized clinical candidate. nih.gov
Potential Applications in Chemical and Biological Sciences
Role as a Privileged Scaffold in Medicinal Chemistry and Drug Discovery
In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. The benzoxazole (B165842) ring system is widely regarded as such a scaffold. nih.govjocpr.comacs.org Its structure can be strategically modified at various positions, allowing for the fine-tuning of pharmacological activity. globalresearchonline.net This versatility has led to the development of benzoxazole derivatives with a wide spectrum of biological activities. jocpr.comresearchgate.net
Azaarenes like benzoxazoles are integral to many natural alkaloids and pharmaceuticals, highlighting their biological relevance and synthetic utility. acs.org Researchers have successfully incorporated the benzoxazole motif into compounds targeting a variety of receptors and enzymes. researchgate.net For instance, novel benzoxazole derivatives have been identified as dual small-molecule inhibitors targeting the PD-1/PD-L1 and VISTA pathways, which are crucial for cancer immunotherapy. nih.gov The adaptability of the benzoxazole core continues to make it a molecule of high interest in the quest for new therapeutic agents. globalresearchonline.netrsc.org
Table 1: Reported Biological Activities of Various Benzoxazole Derivatives
| Derivative Class | Biological Activity | Reference |
|---|---|---|
| General Benzoxazoles | Antimicrobial, Analgesic, Anti-inflammatory, Anticancer | jocpr.com |
| N-methylbenzo[d]oxazol-2-amine | Anthelmintic | nih.gov |
| Substituted Benzoxazoles | PD-1/PD-L1 and VISTA Pathway Inhibition | nih.gov |
| 2-Arylbenzothiazoles* | Antitumour Agents | nih.goveurekaselect.com |
| Benzisoxazoles* | Antimicrobial, Anticancer, Anti-inflammatory | nih.gov |
Note: Benzothiazoles and Benzisoxazoles are structurally related scaffolds also recognized for their privileged nature in medicinal chemistry.
Contribution to Material Science and Functional Materials Development
The unique chemical and physical properties of the benzoxazole scaffold make it a valuable component in the design of advanced functional materials. researchgate.netresearchgate.net Its aromatic, rigid structure contributes to thermal stability and desirable electronic properties.
One notable example is the development of polybenzoxazoles (PBOs), a class of high-performance polymers known for their ultra-low optical loss and high thermal stability, making them suitable for next-generation photonic waveguides and sensing applications. researchgate.net In the realm of optoelectronics, a novel benzoxazole derivative, 1,4-bis(benzo[d]oxazol-2-yl)naphthalene (BBON), has been shown to form multifunctional elastic crystals. consensus.app These crystals exhibit remarkable flexibility and durability, even at cryogenic temperatures, and display significant piezochromic shifts (changes in color under pressure), making them ideal for smart sensors and flexible electronic devices. consensus.app
Table 2: Properties of Benzoxazole-Based Functional Materials
| Material | Key Properties | Potential Application | Reference |
|---|---|---|---|
| 1,4-bis(benzo[d]oxazol-2-yl)naphthalene (BBON) | Multidirectional bending, Elasticity, Piezochromism (477 to 545 nm shift), High quantum yield (72.26%) | Flexible electronics, Wearable technology, Smart sensors | consensus.app |
Utility in Agricultural Chemistry
The benzoxazole scaffold is an important structural motif in the discovery of new agrochemicals. researchgate.netmdpi.comnih.gov Derivatives of benzoxazole have demonstrated a broad spectrum of biological activities relevant to agriculture, including herbicidal, fungicidal, insecticidal, and antiviral properties. mdpi.comnih.govresearchgate.net The structural stability of the benzoxazole ring and the ease with which it can be modified allow for the creation of new active compounds. mdpi.com
Research has shown that certain 2-nitromethylbenzoxazoles exhibit significant phytotoxic activity, inhibiting seed germination in various plant species. nih.gov For example, 5-chloro-2-(nitromethyl)benzo[d]oxazole showed higher inhibition than a commercial herbicide against four tested plant species. nih.gov Furthermore, the antiviral agent Dufulin, which contains a benzoxazole-related structure, has been used effectively against several types of plant viruses. mdpi.com While research into the insecticidal properties of benzoxazoles is less extensive, it is a promising area for future development. mdpi.com
Table 3: Examples of Benzoxazole Derivatives in Agrochemical Research
| Compound Type | Target Application | Example of Activity | Reference |
|---|---|---|---|
| 2-Nitromethylbenzoxazoles | Herbicidal | 5-chloro-2-(nitromethyl)benzo[d]oxazole showed high phytotoxicity against onion, tomato, cucumber, and sorghum. | nih.gov |
| General Benzoxazoles | Fungicidal, Antimicrobial, Antiviral, Insecticidal | The benzoxazole scaffold is a key structure in the development of new pesticides. | mdpi.comnih.gov |
Applications as Fluorescent Probes and Optical Materials
The conjugated system of the benzoxazole ring gives rise to intrinsic fluorescent properties, making it a valuable fluorophore for various applications. researchgate.net These derivatives are utilized in the development of fluorescent probes for biological imaging and as components in advanced optical materials. researchgate.net
For instance, a photoluminescent polymer containing a 2-(2′-hydroxyphenyl)benzoxazole unit has been synthesized. This material emits green light and can act as a fluorescence-based chemosensor for detecting metal cations. researchgate.net In another application, benzoxazole-based boron complexes have been developed as dyes for organic light-emitting diodes (OLEDs) and bioimaging, demonstrating their potential in optoelectronic technologies. nih.gov Furthermore, the introduction of fluorine atoms into benzoxazole-terminated liquid crystals has been shown to improve their electro-optical properties, such as birefringence and dielectric anisotropy, which is beneficial for their use in emerging liquid crystal optical devices. mdpi.com
Table 4: Optical Properties and Applications of Benzoxazole Derivatives
| Derivative/Material | Optical Property | Application | Reference |
|---|---|---|---|
| 2-(2′-hydroxyphenyl)benzoxazole Polymer | Photoluminescence (emits green light) | Fluorescence-based chemosensor for metal cations | researchgate.net |
| Benzoxazole-Boron Complexes | Intense blue light emission | Organic Light-Emitting Diodes (OLEDs), Bioimaging | nih.gov |
| Fluorinated Benzoxazole Liquid Crystals | High birefringence, Large dielectric anisotropy | Liquid Crystal Optical Devices | mdpi.com |
Synthetic Intermediates for Advanced Organic Molecules
Beyond its direct applications, the benzoxazole moiety serves as a crucial synthetic intermediate—a building block for constructing more complex organic molecules. jocpr.com Its stable ring system can be formed and subsequently modified, or it can participate in reactions to form new heterocyclic systems.
A clear example of this is the use of Benzo[d]oxazol-2-yl(aryl)methanimines as key intermediates in a novel synthetic pathway to create substituted imidazole (B134444) derivatives. nih.govmdpi.com In this process, the methanimine (B1209239) derivatives undergo an unprecedented dimerization reaction where one benzoxazole ring opens and then closes in an intermolecular fashion to form the imidazole ring. nih.govmdpi.comresearchgate.net This transformation highlights the utility of the benzoxazole structure as a reactive intermediate that enables the synthesis of other valuable heterocyclic compounds, which themselves have numerous applications in medicinal and materials chemistry.
Table 5: Chemical Compound Names
| Compound Name |
|---|
| (2-Methylbenzo[d]oxazol-4-yl)methanamine |
| 1,4-bis(benzo[d]oxazol-2-yl)naphthalene (BBON) |
| 2-(2′-hydroxyphenyl)benzoxazole |
| 2-nitromethylbenzoxazole |
| 5-chloro-2-(nitromethyl)benzo[d]oxazole |
| Benzo[d]oxazol-2-yl(aryl)methanimine |
| Dufulin |
| N-methylbenzo[d]oxazol-2-amine |
Conclusion and Future Research Directions
Summary of Key Research Findings on (2-Methylbenzo[d]oxazol-4-yl)methanamine
Direct and specific research findings on this compound are not extensively available in the current body of scientific literature. However, by examining research on analogous structures, we can infer potential areas of interest. The benzoxazole (B165842) core is a privileged structure in drug discovery, known to interact with various biological targets. najah.edu The presence of a methyl group at the 2-position and a methanamine group at the 4-position suggests that this compound could be a valuable intermediate in the synthesis of more complex molecules. The aminomethyl group, in particular, offers a reactive handle for further chemical modifications, allowing for the exploration of a diverse chemical space.
General studies on substituted benzoxazoles have highlighted their potential as:
Antimicrobial Agents: Many 2-substituted benzoxazole derivatives have demonstrated potent activity against a range of bacteria and fungi. nih.gov The specific substitution pattern on this compound could modulate this activity.
Anticancer Agents: The benzoxazole nucleus is found in several compounds with cytotoxic effects against various cancer cell lines. nih.govresearchgate.net The activity is often dependent on the nature and position of the substituents on the benzoxazole ring.
Enzyme Inhibitors: Certain benzoxazole derivatives have been shown to inhibit enzymes such as topoisomerases, which are crucial for DNA replication and are important targets in cancer therapy. nih.gov
Table 1: Selected Biological Activities of Substituted Benzoxazole Derivatives
| Compound Class | Biological Activity | Reference |
| 2-Substituted Benzoxazoles | Antimicrobial, Anticancer | nih.gov |
| 2-Aryl Benzoxazoles | Anticancer, Antifungal | researchgate.net |
| Benzoxazolone Derivatives | Anticancer | researchgate.net |
| 5-Amino-2-(substituted phenyl) Benzoxazoles | Cytotoxic, Genotoxic | nih.gov |
Unexplored Research Avenues and Future Challenges
The scarcity of dedicated research on this compound presents a landscape rich with opportunities for new investigations. Key unexplored avenues include:
Synthesis and Characterization: While general methods for benzoxazole synthesis exist, optimizing a high-yield, scalable synthesis specifically for this compound would be a crucial first step. Following synthesis, thorough characterization using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography would provide a foundational understanding of its chemical properties.
Biological Screening: A comprehensive biological evaluation of this compound is warranted. This would involve screening against a diverse panel of microbial strains (bacteria and fungi) and human cancer cell lines to identify any potential therapeutic activities.
Structure-Activity Relationship (SAR) Studies: The methanamine group provides an ideal point for derivatization. Synthesizing a library of analogues with various substituents on the amino group and evaluating their biological activities would help in establishing a clear structure-activity relationship. This could lead to the identification of more potent and selective compounds.
Computational and Docking Studies: In silico methods can be employed to predict the potential biological targets of this compound. Molecular docking studies could provide insights into its binding modes with various enzymes and receptors, guiding further experimental work.
Future challenges will likely involve elucidating the mechanism of action for any observed biological activity and assessing the compound's pharmacokinetic and toxicological profiles to determine its potential as a drug candidate.
Emerging Methodologies in Benzoxazole Research
Recent advancements in synthetic and analytical techniques are poised to accelerate research on benzoxazole derivatives, including this compound.
Green Synthesis Approaches: There is a growing emphasis on developing environmentally benign synthetic methods. The use of microwave-assisted synthesis, ultrasound, and mechanochemistry can lead to faster reaction times, higher yields, and reduced waste in the preparation of benzoxazole derivatives. mdpi.com
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control for the production of fine chemicals and pharmaceutical intermediates. Applying flow chemistry to the synthesis of this compound could enable its efficient and controlled production.
High-Throughput Screening (HTS): HTS technologies allow for the rapid screening of large numbers of compounds for biological activity. Utilizing HTS to evaluate a library of derivatives of this compound could quickly identify promising lead compounds.
Advanced Analytical Techniques: Modern NMR techniques and mass spectrometry are indispensable for the unambiguous characterization of novel compounds and for studying their interactions with biological macromolecules.
Broader Impact on Chemical Biology and Pharmaceutical Sciences
The exploration of novel chemical entities like this compound is vital for the advancement of chemical biology and pharmaceutical sciences. Even if this specific compound does not emerge as a clinical candidate, the knowledge gained from its study can have a broader impact.
Expansion of Chemical Space: The synthesis and characterization of new molecules contribute to the ever-expanding library of chemical compounds available to researchers for various applications.
Understanding Structure-Activity Relationships: Detailed studies on the biological activities of this compound and its derivatives will contribute to a deeper understanding of how subtle structural modifications can influence therapeutic effects within the benzoxazole class.
Development of New Therapeutic Agents: The benzoxazole scaffold continues to be a promising starting point for the development of new drugs. najah.edu Research into less-explored derivatives like this compound could uncover novel therapeutic agents with unique mechanisms of action.
Innovation in Synthetic Methodologies: The pursuit of efficient synthetic routes for specific target molecules often drives innovation in synthetic organic chemistry, leading to the development of new reactions and catalysts.
Q & A
Q. Basic
- NMR : Use ¹H and ¹³C NMR to confirm methyl group integration (δ ~2.40–2.62 ppm) and aromatic ring substitution patterns. For example, the oxazole ring protons appear as doublets (J = 8.0–8.2 Hz) .
- IR : Key peaks include C=N stretching (~1620 cm⁻¹) and N-H bending (~1493 cm⁻¹) for the methanamine moiety .
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 192.0653 (calculated 192.0660) .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>97%) .
Advanced Tip : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures.
How can contradictions in reported reaction conditions (e.g., solvent, temperature) be resolved during synthesis?
Advanced
Contradictions arise from differing catalytic systems (e.g., palladium acetate vs. acid-catalyzed cyclization). To address this:
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature: 80–120°C; solvent: DMF vs. THF) and identify optimal conditions .
- Mechanistic studies : Probe the role of palladium in C-H activation vs. acid-mediated cyclization using kinetic isotope effects (KIEs) .
- Yield comparison : Palladium-catalyzed methods yield ~68% vs. traditional methods (~50–60%) but require stringent air/moisture control .
Table 1 : Reaction Condition Comparison
| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ catalysis | Pd(OAc)₂ (5%) | DMF | 120 | 68 | |
| Acid-mediated | H₂SO₄ | EtOH | 80 | 55 |
What computational strategies predict the biological activity of this compound?
Q. Advanced
- Docking studies : Model interactions with monoamine oxidase (MAO) using AutoDock Vina. The oxazole ring may mimic flavin adenine dinucleotide (FAD) binding in MAO-B .
- QSAR : Correlate substituent electronic effects (Hammett σ values) with inhibitory potency using CoMFA or CoMSIA .
- MD simulations : Assess stability of ligand-receptor complexes (e.g., MAO-B) over 100 ns trajectories in GROMACS .
Note : Structural analogs like benzothiazole derivatives show IC₅₀ values < 1 µM for MAO-B, suggesting similar potential for the oxazole variant .
What structural features of this compound influence its reactivity in substitution reactions?
Q. Basic
- Electrophilic sites : The methyl group at C2 enhances steric hindrance, directing electrophiles to C5/C7 positions.
- Nucleophilic amine : The methanamine group participates in reductive amination or acylation (e.g., with benzoyl chloride) .
- Oxazole ring : The electron-withdrawing nature of the oxazole increases susceptibility to nucleophilic attack at C4 .
Methodological Insight : Use protecting groups (Boc for amines) to selectively modify the oxazole ring.
How can researchers design experiments to evaluate the MAO inhibition potential of this compound?
Q. Advanced
- In vitro assays :
- MAO-A/MAO-B activity : Measure kynuramine conversion to 4-hydroxyquinoline via fluorescence (λ_ex = 310 nm, λ_em = 400 nm) .
- IC₅₀ determination : Use dose-response curves (0.1–100 µM) with clorgyline (MAO-A) and selegiline (MAO-B) as controls .
- In vivo models : Administer compound (1–10 mg/kg) in rodent models of Parkinson’s disease (e.g., 6-OHDA-lesioned rats) to assess dopamine preservation .
Data Analysis : Compare Ki values (competitive inhibition) using Cheng-Prusoff equation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
